REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([Cl:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.C([O:15][C:16](=[O:18])[CH3:17])(=O)C.S(=O)(=O)(O)O.[C:24]([OH:27])(=[O:26])[CH3:25]>[O-2].[O-2].[O-2].[Cr+6]>[C:24]([O:27][CH:11]([O:15][C:16](=[O:18])[CH3:17])[C:1]1[CH:2]=[CH:3][C:4]([S:7]([Cl:10])(=[O:9])=[O:8])=[CH:5][CH:6]=1)(=[O:26])[CH3:25] |f:4.5.6.7|
|
Name
|
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 5-10° C. until reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below 10° C
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with ice water (2 L)
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from 2-3 volumes of hot acetone/pentane
|
Type
|
TEMPERATURE
|
Details
|
cooling for 16 hrs
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered
|
Type
|
WASH
|
Details
|
washed with cold pentane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |